Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester typically involves multiple steps. One common method is the malonic ester synthesis, which involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid Esters: Similar in structure and reactivity, used in various synthetic applications.
Acetoacetic Acid Esters: Another class of esters with similar synthetic utility and reactivity.
Pyrazole Derivatives: Compounds with similar functional groups and applications in organic synthesis and medicinal chemistry .
Uniqueness
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Properties
CAS No. |
410532-51-3 |
---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[8-hydroxy-2,5-dimethyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-1,4,4a,5,6,8a-hexahydronaphthalen-1-yl] octanoate |
InChI |
InChI=1S/C23H34O5/c1-5-6-7-8-9-10-20(26)28-22-15(2)11-12-18-16(3)13-19(25)23(27,21(18)22)17(4)14-24/h11,14,16,18,21-22,27H,4-10,12-13H2,1-3H3 |
InChI Key |
CIOKFOGSUONZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(CC=C1C)C(CC(=O)C2(C(=C)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.